molecular formula C10H10O4S B1660137 2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide CAS No. 720693-13-0

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide

Cat. No.: B1660137
CAS No.: 720693-13-0
M. Wt: 226.25
InChI Key: DTTFNLNWXBRFQF-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide: is a chemical compound with the molecular formula C10H10O4S and a molecular weight of 226.249 g/mol . . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzoic acid with acrylic acid in the presence of a catalyst such as sulfuric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the benzothiopyran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .

Scientific Research Applications

Chemistry: 2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent . Its ability to inhibit specific enzymes makes it a promising lead compound for drug discovery .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide is unique due to its specific substitution pattern on the benzothiopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c11-10(12)8-3-4-9-7(6-8)2-1-5-15(9,13)14/h3-4,6H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTFNLNWXBRFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)S(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727613
Record name 1,1-Dioxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720693-13-0
Record name 1,1-Dioxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide
Reactant of Route 2
2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide
Reactant of Route 3
2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide
Reactant of Route 5
2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide
Reactant of Route 6
2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, 1,1-dioxide

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